Multi-Mechanistic Blood Pressure Reduction vs. Single-Action Vasodilators in SH Rats
Ofornine demonstrates a multi-mechanistic antihypertensive effect that distinguishes it from single-action vasodilators like hydralazine. In spontaneously hypertensive (SH) rats, oral Ofornine administration produced a dose-dependent reduction in systolic blood pressure (SBP) [1]. At a dose of 5.0 μg/kg p.o., Ofornine reduced SBP by 58 mm Hg and decreased urine norepinephrine levels by approximately 50%, confirming its sympatholytic action [1]. Critically, this blood pressure reduction occurred without raising plasma renin activity or causing sodium retention, which are common compensatory responses that limit the efficacy of pure vasodilators like hydralazine [1]. This combined vasodilatory and sympatholytic profile provides a quantifiable advantage in avoiding reflex tachycardia and fluid retention.
| Evidence Dimension | Mechanism of Action and Associated Physiological Response |
|---|---|
| Target Compound Data | Vasodilation + presynaptic adrenolytic activity (50% reduction in urine norepinephrine at 5.0 μg/kg p.o.); no increase in plasma renin activity. |
| Comparator Or Baseline | Class-level baseline for single-action vasodilators (e.g., hydralazine), which typically induce reflex tachycardia and renin-angiotensin system activation. |
| Quantified Difference | 50% reduction in urine norepinephrine vs. baseline (class-level inference: reflex tachycardia absent in Ofornine-treated group). |
| Conditions | In vivo, spontaneously hypertensive (SH) rat model, oral administration (p.o.). |
Why This Matters
This evidence supports selecting Ofornine for research models requiring a vasodilator with a reduced risk of compensatory reflex mechanisms, which can confound long-term hypertension studies.
- [1] Bailey, D. M., et al. (1990). Antihypertensive, vasodilating, and sympatholytic activities of ofornine® in spontaneously hypertensive rats. Drug Development Research, 20(3), 277-290. View Source
